2(3H)-Thiazolone, 4-(trifluoromethyl)-

Catalog No.
S3705656
CAS No.
1153291-65-6
M.F
C4H2F3NOS
M. Wt
169.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2(3H)-Thiazolone, 4-(trifluoromethyl)-

CAS Number

1153291-65-6

Product Name

2(3H)-Thiazolone, 4-(trifluoromethyl)-

IUPAC Name

4-(trifluoromethyl)-3H-1,3-thiazol-2-one

Molecular Formula

C4H2F3NOS

Molecular Weight

169.13 g/mol

InChI

InChI=1S/C4H2F3NOS/c5-4(6,7)2-1-10-3(9)8-2/h1H,(H,8,9)

InChI Key

NUTIRAIHGFECTL-UHFFFAOYSA-N

SMILES

C1=C(NC(=O)S1)C(F)(F)F

Canonical SMILES

C1=C(NC(=O)S1)C(F)(F)F
  • Medicinal chemistry: Due to their varied biological properties, thiazolone derivatives are being investigated for their potential as anti-infective agents, anticonvulsants, and antitumor agents.
  • Agricultural chemistry: Some thiazolone derivatives exhibit antifungal and insecticidal properties, making them potential candidates for crop protection applications [].

2(3H)-Thiazolone, 4-(trifluoromethyl)- is a heterocyclic compound characterized by a thiazolone ring with a trifluoromethyl group at the 4-position. Thiazolones are known for their diverse biological activities and are often utilized in medicinal chemistry. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it an attractive candidate for drug development.

The chemical reactivity of 2(3H)-Thiazolone, 4-(trifluoromethyl)- can be attributed to its functional groups. It can participate in various reactions, including:

  • Nucleophilic substitutions: The trifluoromethyl group can influence the reactivity of adjacent sites, allowing for electrophilic attack.
  • Condensation reactions: It can react with aldehydes or ketones to form more complex structures through condensation mechanisms.
  • Cyclization reactions: The compound can undergo cyclization to form fused heterocycles, which are often biologically active.

2(3H)-Thiazolone, 4-(trifluoromethyl)- has shown potential biological activities, particularly in antimicrobial and anticancer studies. The trifluoromethyl group is known to enhance the biological profile of compounds by improving their interaction with biological targets. Research indicates that thiazolone derivatives exhibit significant activity against various pathogens and cancer cell lines, making them valuable in pharmaceutical applications .

Several synthetic routes have been developed for 2(3H)-Thiazolone, 4-(trifluoromethyl)-:

  • Condensation Reactions: Utilizing thioamide and α-halo ketones in the presence of bases can yield thiazolone derivatives.
  • Multi-component reactions: Recent advancements have introduced efficient multi-component strategies that incorporate trifluoroacetimidoyl chlorides and hydrazine hydrate to synthesize trifluoromethylated thiazolones .
  • Cyclization Techniques: Cyclization of suitable precursors under acidic or basic conditions has also been employed to obtain this compound.

2(3H)-Thiazolone, 4-(trifluoromethyl)- has various applications:

  • Pharmaceutical Development: Its unique structure makes it a candidate for developing new drugs targeting infectious diseases and cancers.
  • Agricultural Chemistry: Compounds with similar structures are explored for fungicidal and herbicidal properties.
  • Material Science: The compound may also find applications in developing advanced materials due to its stability and reactivity.

Interaction studies involving 2(3H)-Thiazolone, 4-(trifluoromethyl)- focus on its binding affinity with biological targets. These studies often utilize techniques such as:

  • Molecular docking simulations to predict interactions with enzymes or receptors.
  • In vitro assays to evaluate the compound's efficacy against specific pathogens or cancer cells.
  • Structure-activity relationship studies to understand how modifications affect biological activity.

Several compounds share structural similarities with 2(3H)-Thiazolone, 4-(trifluoromethyl)-. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2(3H)-ThiazoloneThiazolone ring with various substituentsTrifluoromethyl group enhances bioactivity
4-ThiazolidinoneContains a thiazolidine coreLess lipophilic compared to thiazolone
RhodanineSimilar five-membered ring structureExhibits different biological activities
5-Ene-4-thiazolidinoneExtended double bond systemKnown for high reactivity in medicinal chemistry
TrifluoroacetylthiosemicarbazoneIncorporates trifluoroacetyl groupPotential use as an anti-cancer agent

The uniqueness of 2(3H)-Thiazolone, 4-(trifluoromethyl)- lies in its specific trifluoromethyl substitution, which significantly affects its pharmacological properties compared to other similar compounds.

XLogP3

1.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

168.98091935 g/mol

Monoisotopic Mass

168.98091935 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-20-2023

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